Cas no 682802-84-2 (2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine)

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine is a substituted indole derivative featuring a chloro and methyl group at the 5- and 1-positions, respectively, along with an ethylamine side chain at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structural motif is relevant to indole-based scaffolds, which are widely explored in medicinal chemistry for their bioactivity. The chloro and methyl substituents enhance stability and modulate electronic properties, while the ethylamine group provides a functional handle for further derivatization. Suitable for research applications, it offers synthetic flexibility in the design of novel compounds.
2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine structure
682802-84-2 structure
Product Name:2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine
CAS No:682802-84-2
MF:C11H13ClN2
MW:208.687321424484
MDL:MFCD02683923
CID:3083684
PubChem ID:6487610
Update Time:2025-05-19

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine
    • 2-(5-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine
    • 682802-84-2
    • 2-(5-chloro-1-methylindol-3-yl)ethanamine
    • 2-(5-chloro-1-methyl-1H-indol-3-yl)ethanamine
    • 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethylamine
    • SCHEMBL379053
    • MFCD02683923
    • UUCUKWNPBAJYFA-UHFFFAOYSA-N
    • AKOS000302500
    • G84573
    • MDL: MFCD02683923
    • Inchi: 1S/C11H13ClN2/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14/h2-3,6-7H,4-5,13H2,1H3
    • InChI Key: UUCUKWNPBAJYFA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(=CN2C)CCN

Computed Properties

  • Exact Mass: 208.0767261g/mol
  • Monoisotopic Mass: 208.0767261g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 31Ų

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AX17603-100mg
2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine
682802-84-2
100mg
$261.00 2024-04-19
A2B Chem LLC
AX17603-250mg
2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine
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$449.00 2024-04-19
A2B Chem LLC
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$808.00 2024-04-19
A2B Chem LLC
AX17603-5g
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$2971.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617996-100mg
2-(5-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine
682802-84-2 98%
100mg
¥1460.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617996-250mg
2-(5-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617996-1g
2-(5-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine
682802-84-2 98%
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¥5250.00 2024-05-04
abcr
AB312984-100 mg
2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine; .
682802-84-2
100mg
€217.70 2023-04-26
abcr
AB312984-250 mg
2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine; .
682802-84-2
250mg
€371.20 2023-04-26
abcr
AB312984-1 g
2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine; .
682802-84-2
1g
€692.30 2023-04-26

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine Suppliers

Amadis Chemical Company Limited
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(CAS:682802-84-2)2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine
Order Number:A1171549
Stock Status:in Stock
Quantity:1g/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:20
Price ($):410.0/220.0
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Additional information on 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine

Comprehensive Overview of 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine (CAS No. 682802-84-2)

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine, with the CAS number 682802-84-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This indole derivative is characterized by its unique molecular structure, featuring a chloro-substituted indole ring and an ethylamine side chain. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting neurological and metabolic disorders.

The compound's chemical name and CAS registry number are frequently searched in academic databases and chemical catalogs, reflecting its relevance in modern medicinal chemistry. Its structural similarity to endogenous neurotransmitters has made it a subject of study for potential interactions with serotonin receptors, a hot topic in neuroscience research. Recent trends in AI-driven drug discovery have further amplified interest in such compounds, as machine learning models are being trained to predict their bioactivity and optimize their pharmacological profiles.

From a synthetic chemistry perspective, 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine presents interesting challenges and opportunities. The presence of both the chloro and methyl groups on the indole nucleus affects its reactivity pattern, making it a valuable building block for more complex molecules. Pharmaceutical chemists often search for information about its synthesis methods, purification techniques, and analytical characterization data, as these aspects are crucial for quality control in drug development processes.

In the context of current research trends, this compound aligns with several hot topics in medicinal chemistry, including the development of selective receptor modulators and the exploration of structure-activity relationships in indole derivatives. The scientific community has shown particular interest in how modifications to its ethylamine side chain might influence its biological activity, a question frequently explored in computational chemistry studies and molecular docking simulations.

The physicochemical properties of CAS 682802-84-2 make it suitable for various formulation approaches, a consideration important to pharmaceutical scientists working on drug delivery systems. Its solubility profile and stability characteristics are often discussed in research forums, especially in relation to optimizing bioavailability. These discussions frequently intersect with broader conversations about green chemistry principles and sustainable synthesis methods, reflecting the compound's relevance to contemporary pharmaceutical manufacturing concerns.

Analytical chemists have developed specific methods for identifying and quantifying 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine in complex matrices. Advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy are commonly employed, and methodological details about these analyses are frequently sought after in scientific literature. The compound's distinct spectral signatures make it particularly amenable to these analytical approaches.

In the broader context of drug discovery pipelines, this indole derivative represents an interesting case study in lead optimization strategies. Its molecular framework allows for systematic modifications that can be explored to enhance desired pharmacological properties while minimizing off-target effects. This approach aligns with current industry priorities focused on precision medicine and targeted therapies, explaining the sustained research interest in such compounds.

The safety profile and toxicological considerations of 682802-84-2 are also important areas of investigation, particularly as researchers evaluate its potential for further development. While comprehensive data may still be emerging, preliminary studies have contributed to understanding its metabolic pathways and potential interactions, information that is crucial for both academic researchers and pharmaceutical developers.

From a commercial perspective, the availability of 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine from chemical suppliers is closely monitored by research laboratories worldwide. The compound's pricing, purity specifications, and shipping conditions are common search queries, reflecting the practical considerations faced by scientists incorporating this chemical into their research programs.

Looking forward, the scientific trajectory of CAS 682802-84-2 appears promising, with potential applications extending beyond its current research scope. As computational chemistry tools become more sophisticated and high-throughput screening methods more accessible, this compound may find new roles in addressing unmet medical needs, particularly in areas such as neuropharmacology and metabolic disease research.

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Amadis Chemical Company Limited
(CAS:682802-84-2)2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine
A1171549
Purity:99%/99%
Quantity:1g/250mg
Price ($):410.0/220.0
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